molecular formula C15H23NO2 B10779002 Tert-butylmethyl(1-phenylpropan-2-yl)carbamate

Tert-butylmethyl(1-phenylpropan-2-yl)carbamate

Cat. No.: B10779002
M. Wt: 249.35 g/mol
InChI Key: NYMJXPUUUCVJQY-UHFFFAOYSA-N
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Description

Methamphetamine tert-butyl Carbamate is an analytical reference standard categorized as an amphetamine. It is a precursor in the synthesis of (±)-methamphetamine and is primarily used for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methamphetamine tert-butyl Carbamate can be synthesized through the reaction of methamphetamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of Methamphetamine tert-butyl Carbamate involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes the careful handling of reagents and solvents, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methamphetamine tert-butyl Carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of methamphetamine, such as methamphetamine hydrochloride and other substituted amines .

Scientific Research Applications

Methamphetamine tert-butyl Carbamate has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of methamphetamine in various samples.

    Biology: It is utilized in studies related to the metabolism and biological effects of methamphetamine.

    Medicine: Research involving Methamphetamine tert-butyl Carbamate helps in understanding the pharmacokinetics and pharmacodynamics of methamphetamine.

    Industry: It is used in the development of new analytical methods and forensic investigations.

Mechanism of Action

Methamphetamine tert-butyl Carbamate exerts its effects by acting as a precursor to methamphetamine. Methamphetamine primarily targets the central nervous system, where it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, increased energy, and euphoria. The molecular pathways involved include the inhibition of monoamine transporters and the stimulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methamphetamine tert-butyl Carbamate is unique due to its specific use as a precursor in methamphetamine synthesis and its role in forensic and analytical applications. Its stability and ease of handling make it a valuable compound in research settings .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C15H23NO2/c1-12(11-13-9-7-6-8-10-13)16(5)14(17)18-15(2,3)4/h6-10,12H,11H2,1-5H3

InChI Key

NYMJXPUUUCVJQY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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